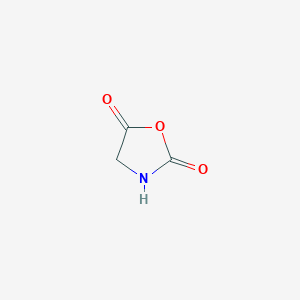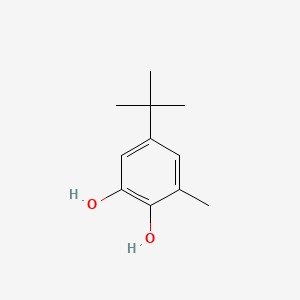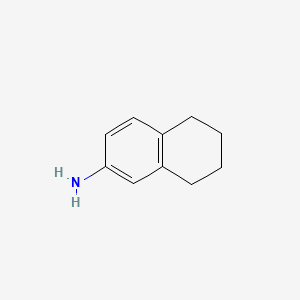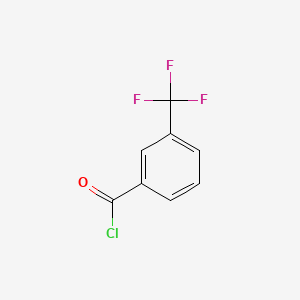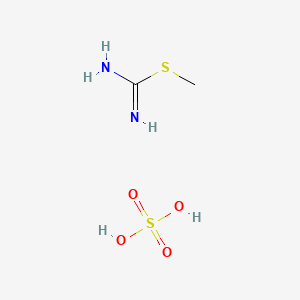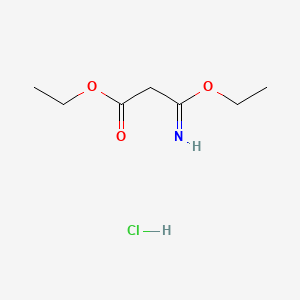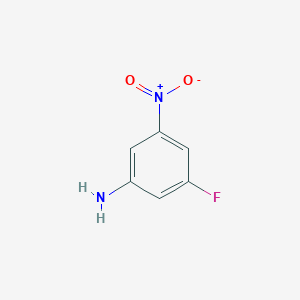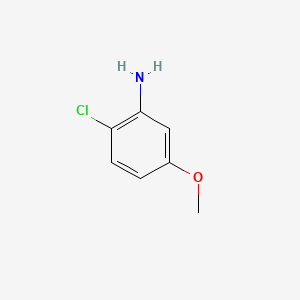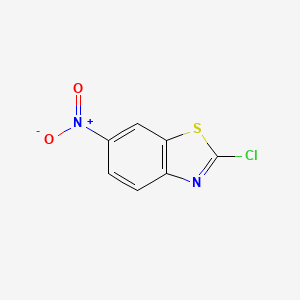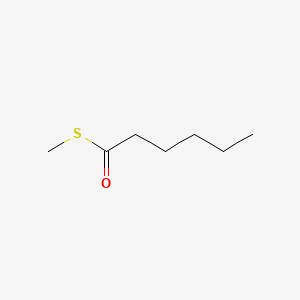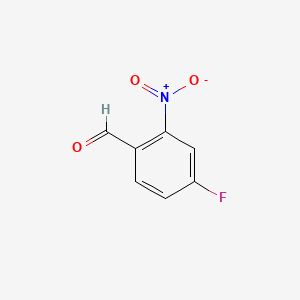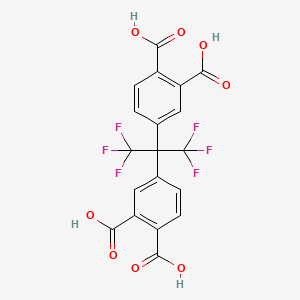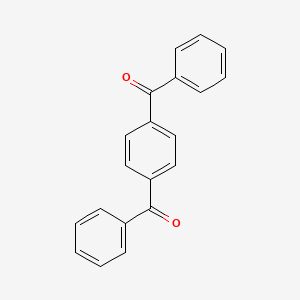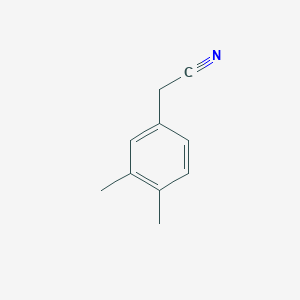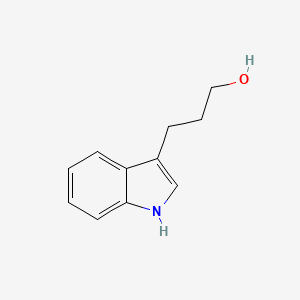
1H-Indol-3-propanol
Übersicht
Beschreibung
1H-Indole-3-propanol is an organic compound belonging to the indole family, characterized by an indole ring structure with a propanol side chain at the 3-position Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-propanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: It is used in studies related to cell signaling and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes
Wirkmechanismus
Target of Action
1H-Indole-3-propanol, also known as 3-(1H-indol-3-yl)propan-1-ol, is a derivative of indole, a heterocyclic compound. Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1H-Indole-3-propanol may interact with its targets, leading to changes that contribute to these biological effects.
Biochemical Pathways
Indole derivatives, including 1H-Indole-3-propanol, are synthesized from tryptophan . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that 1H-Indole-3-propanol could have similar effects.
Action Environment
It is known that various factors can influence the action of indole derivatives, including the presence of other compounds, ph, temperature, and light conditions .
Biochemische Analyse
Biochemical Properties
1H-Indole-3-propanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of tryptophan, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase . These interactions are crucial for the synthesis and degradation of indole derivatives, which are important for maintaining cellular homeostasis.
Cellular Effects
1H-Indole-3-propanol influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules like kinases and phosphatases, leading to changes in gene expression . Additionally, 1H-Indole-3-propanol can impact cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of 1H-Indole-3-propanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific receptors or enzymes, leading to the modulation of their activity . For instance, it has been reported to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, 1H-Indole-3-propanol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indole-3-propanol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1H-Indole-3-propanol is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to 1H-Indole-3-propanol has been associated with alterations in cellular function, including changes in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 1H-Indole-3-propanol vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as promoting cell survival and reducing inflammation . At high doses, 1H-Indole-3-propanol can exhibit toxic effects, including oxidative stress and apoptosis. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1H-Indole-3-propanol is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s and monoamine oxidases, leading to the formation of various metabolites . These metabolic pathways are essential for the regulation of indole levels in the body and play a role in maintaining metabolic homeostasis. Additionally, 1H-Indole-3-propanol can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1H-Indole-3-propanol within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters and can bind to intracellular proteins such as albumin . These interactions are crucial for the proper localization and accumulation of 1H-Indole-3-propanol within cells and tissues, influencing its biological activity.
Subcellular Localization
1H-Indole-3-propanol exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications of 1H-Indole-3-propanol play a role in directing it to specific organelles. This subcellular localization is important for its involvement in different cellular processes and its overall biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Indole-3-propanol can be synthesized through several methods. One common approach involves the reduction of 1H-indole-3-propanoic acid using reducing agents such as lithium aluminium hydride. Another method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring, followed by further functionalization to introduce the propanol side chain .
Industrial Production Methods: Industrial production of 1H-Indole-3-propanol often employs catalytic hydrogenation of indole derivatives. This method is scalable and provides high yields, making it suitable for large-scale production. The use of biocatalysts and green chemistry principles is also being explored to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole-3-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1H-indole-3-propanoic acid.
Reduction: The compound can be reduced to form 1H-indole-3-propanamine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminium hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: 1H-Indole-3-propanoic acid.
Reduction: 1H-Indole-3-propanamine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.
1H-Indole-3-carbaldehyde: An intermediate in the synthesis of various indole derivatives.
1H-Indole-3-propanoic acid: An oxidized form of 1H-Indole-3-propanol.
Uniqueness: 1H-Indole-3-propanol is unique due to its specific functional group, which allows for diverse chemical modifications and applications. Its hydroxyl group provides additional reactivity compared to other indole derivatives, making it a versatile compound in synthetic and medicinal chemistry .
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-2,5-6,8,12-13H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPSVQXMCZIRGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189200 | |
| Record name | 1H-Indole-3-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3569-21-9 | |
| Record name | Indole-3-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3569-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-3-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
